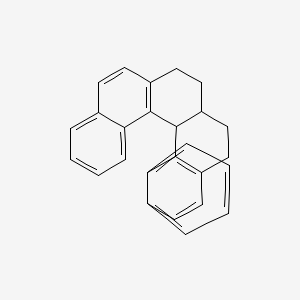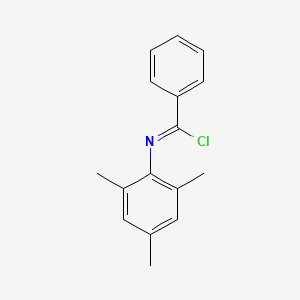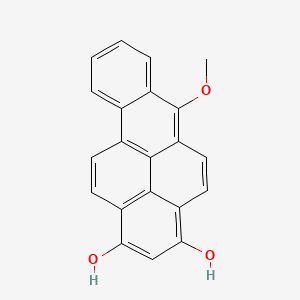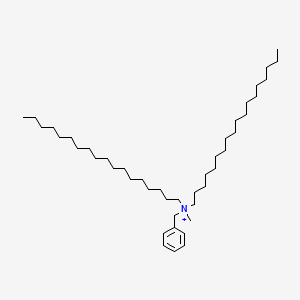
Benzyl-methyl-dioctadecylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-methyl-dioctadecylazanium is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valued for its role in the formulation of detergents, disinfectants, and other cleaning agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-methyl-dioctadecylazanium typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of dioctadecylamine with benzyl chloride in the presence of a suitable solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired quaternary ammonium compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of dioctadecylamine and benzyl chloride into the reactor, where they react under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: Benzyl-methyl-dioctadecylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products Formed:
Oxidation: this compound oxides.
Reduction: Benzyl-methyl-dioctadecylamine.
Substitution: Various substituted quaternary ammonium compounds.
科学的研究の応用
Benzyl-methyl-dioctadecylazanium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in cell biology for the disruption of cell membranes, aiding in the extraction of intracellular components.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for the development of new disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
作用機序
The mechanism of action of Benzyl-methyl-dioctadecylazanium involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and other microorganisms.
Molecular Targets and Pathways:
Cell Membranes: The primary target of this compound is the lipid bilayer of cell membranes.
Pathways: The disruption of the cell membrane integrity leads to the leakage of cellular contents and cell death.
類似化合物との比較
Benzyl-methyl-dioctadecylazanium can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide (CTAB): Similar surfactant properties but with a shorter alkyl chain.
Benzalkonium chloride: Widely used as a disinfectant with a similar mechanism of action but different alkyl chain lengths.
Tetrabutylammonium bromide (TBAB): Used as a phase transfer catalyst but lacks the long alkyl chains present in this compound.
Uniqueness: The uniqueness of this compound lies in its long alkyl chains, which enhance its surfactant properties and make it particularly effective in disrupting cell membranes.
特性
CAS番号 |
73383-96-7 |
|---|---|
分子式 |
C44H84N+ |
分子量 |
627.1 g/mol |
IUPAC名 |
benzyl-methyl-dioctadecylazanium |
InChI |
InChI=1S/C44H84N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37-41-45(3,43-44-39-35-34-36-40-44)42-38-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h34-36,39-40H,4-33,37-38,41-43H2,1-3H3/q+1 |
InChIキー |
JAUVCBJVIFFHEI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)

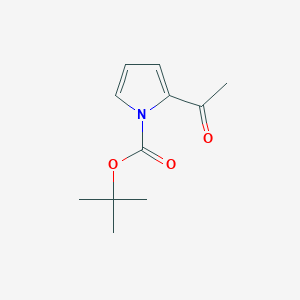
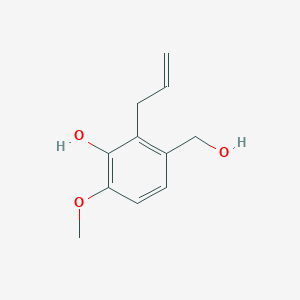
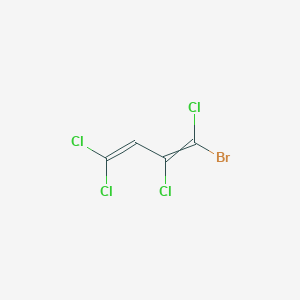

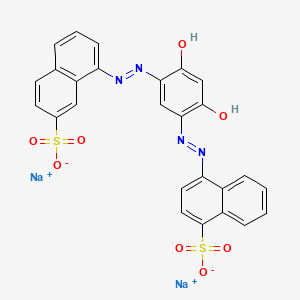
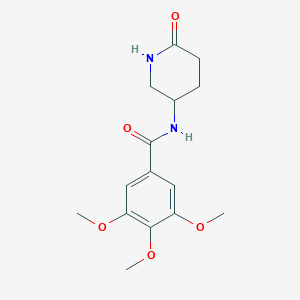
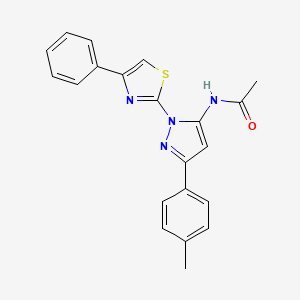
![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
